molecular formula C18H21NO4S B275470 N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide

Cat. No. B275470
M. Wt: 347.4 g/mol
InChI Key: IHMFAXIHZZIXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide, commonly known as MDL-100,907, is a potent and selective antagonist of the serotonin 5-HT2A receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various areas of research, including neuroscience, psychiatry, and pharmacology.

Mechanism of Action

MDL-100,907 acts as a selective antagonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, MDL-100,907 can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
MDL-100,907 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

MDL-100,907 is a potent and selective antagonist of the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of using MDL-100,907 in lab experiments is that it is not selective for the 5-HT2A receptor and can also bind to other serotonin receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several directions that future research on MDL-100,907 could take. One possible direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is to study its effects on synaptic plasticity and neuronal activity, which could provide insights into the underlying mechanisms of its therapeutic effects. Additionally, further research could focus on developing more selective antagonists of the serotonin 5-HT2A receptor that could be used to study its specific role in various physiological and pathological conditions.

Synthesis Methods

MDL-100,907 can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with tert-butylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product.

Scientific Research Applications

MDL-100,907 has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders.

properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)14-5-7-15(8-6-14)24(20,21)19-11-13-4-9-16-17(10-13)23-12-22-16/h4-10,19H,11-12H2,1-3H3

InChI Key

IHMFAXIHZZIXNL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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